molecular formula C8H9BrNNaO3 B7365483 Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate

Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate

Cat. No.: B7365483
M. Wt: 270.06 g/mol
InChI Key: NKAXGVBQUFSIQT-UHFFFAOYSA-M
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Description

Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate is a chemical compound that features a brominated furan ring attached to a propanoate group via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate typically involves the bromination of furan followed by the introduction of a methylamino group. The final step involves the formation of the propanoate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the bromine atom or alter the furan ring.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution can produce various substituted furans.

Scientific Research Applications

Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes or receptors, leading to various biological effects. The methylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furfural: A brominated furan derivative used in the synthesis of pharmaceuticals and agrochemicals.

    Benzofuran derivatives: Compounds with a benzofuran scaffold that exhibit antimicrobial and anticancer activities.

Uniqueness

Sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate is unique due to its specific combination of a brominated furan ring and a propanoate ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

sodium;3-[(5-bromofuran-2-yl)methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3.Na/c9-7-2-1-6(13-7)5-10-4-3-8(11)12;/h1-2,10H,3-5H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAXGVBQUFSIQT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CNCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrNNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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